8-Bromo-6-methylimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. The specific compound has a bromine atom at the 8th position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine core.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and methyl substitutions, typically involves the reaction of aminopyridines with various reagents. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved using ionic liquids such as 1-butyl-3-methylimidazolium bromide [bmim]Br, which simplifies the reaction workup and allows for the reuse of the ionic liquid . Although the specific synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to understand the electronic properties and intermolecular interactions of these compounds .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including condensation, alkylation, and reactions with halogens such as bromine and iodine. The use of bromine in reactions with 2-aminopyrimidines and methyl aryl ketones has been shown to lead to the formation of bromo-substituted imidazo[1,2-a]pyrimidines . These reactions are crucial for introducing functional groups that can alter the chemical and biological properties of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, and substituents like methyl groups can affect properties like solubility, melting point, and reactivity. The specific properties of 8-Bromo-6-methylimidazo[1,2-a]pyridine would need to be determined experimentally, but insights can be gained from related compounds. For instance, the use of ionic liquids in the synthesis of 3-aminoimidazo[1,2-a]pyridines suggests that these solvents may impact the solubility and reaction conditions of similar compounds .
Scientific Research Applications
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .
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Organic Chemical Synthesis Intermediate
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Synthesis Under Microwave Irradiation
- Field : Organic Chemistry
- Application : Imidazo[1,2-a]pyridines can be synthesized under microwave irradiation .
- Method : This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .
- Results : The method results in good to excellent yields of imidazo[1,2-a]pyridines .
Safety And Hazards
The safety information for “8-Bromo-6-methylimidazo[1,2-a]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .
Future Directions
Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .
properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMXPBKRWDOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568169 | |
Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methylimidazo[1,2-a]pyridine | |
CAS RN |
136117-93-6 | |
Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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